molecular formula C10H15BO3 B1438235 [2-(Butan-2-yloxy)phenyl]boranediol CAS No. 1313760-87-0

[2-(Butan-2-yloxy)phenyl]boranediol

Cat. No. B1438235
M. Wt: 194.04 g/mol
InChI Key: LOFURYXLNWGVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(Butan-2-yloxy)phenyl]boranediol” is a chemical compound with the molecular formula C10H15BO3 and a molecular weight of 194.04 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “[2-(Butan-2-yloxy)phenyl]boranediol” is represented by the formula C10H15BO3 . The molecular weight is 194.04 g/mol .


Physical And Chemical Properties Analysis

“[2-(Butan-2-yloxy)phenyl]boranediol” has a molecular weight of 194.04 and a molecular formula of C10H15BO3 . It should be stored at room temperature .

Scientific Research Applications

Synthesis Methods and Reactivity

  • Diastereoselective Synthesis : The diastereoselective synthesis of β-Hydroxyketones using phenylborane complexes demonstrates the utility of borane reagents in creating complex organic molecules with specific stereochemistry (Percino, Martínez, & León, 2008).
  • Organoboranes in Ketone and Alcohol Production : Organoborane chemistry is essential in synthesizing ketones and alcohols, showcasing the versatility of borane compounds in organic synthesis (Kono & Hooz, 2003).
  • Triacyloxyboranes for Amide and Ester Synthesis : The use of borane complexes to activate carboxylic acids for the synthesis of amides and esters highlights their role in facilitating nucleophilic reactions (Huang, Reilly, & Buckle, 2007).

Catalysis and Molecular Activation

  • Frustrated Lewis Pair Chemistry : Explorations into frustrated Lewis pairs (FLPs) involving boranes offer insights into small molecule activation and potential applications in catalysis (Mömming et al., 2010).
  • Borenium Ion Catalyzed Hydroboration : The catalytic activity of borenium ions in hydroboration reactions underscores the utility of borane derivatives in synthetic organic chemistry (Prokofjevs et al., 2012).

Material and Polymer Science

  • Boric Acid Esters in Industrial Applications : The role of boric acid esters in various industrial applications, including their use in polymer additives and biocides, illustrates the wide-ranging utility of borane derivatives (Docks, 2000).

Safety And Hazards

The safety data sheet for 2-butanol, a related compound, suggests that it is a flammable liquid and vapor. It may cause eye irritation, respiratory irritation, and drowsiness or dizziness . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

(2-butan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFURYXLNWGVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC(C)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Butan-2-yloxy)phenyl]boranediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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